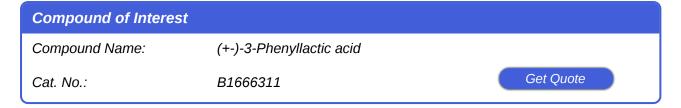


Spectroscopic Data of (±)-3-Phenyllactic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (±)-3-Phenyllactic acid, a significant molecule in various biological and chemical research fields. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (±)-3-Phenyllactic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.28 - 7.38	m	5H	Aromatic protons (C ₆ H ₅)
4.25 - 4.27	dd	1H	СН-ОН
3.08 - 3.11	dd	1H	CH ₂ (diastereotopic)
2.85 - 2.89	dd	1H	CH ₂ (diastereotopic)

Solvent: D₂O, Frequency: 600 MHz[1][2]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
177.0	C=O (Carboxylic acid)
137.5	Aromatic C (quaternary)
129.5	Aromatic CH
128.8	Aromatic CH
127.0	Aromatic CH
72.5	СН-ОН
40.5	CH ₂

Solvent and frequency not specified in the initial data. The assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Description	Functional Group
3400 - 2400 (broad)	O-H stretch	Carboxylic acid & Alcohol
3080 - 3030	C-H stretch	Aromatic
2960 - 2850	C-H stretch	Aliphatic
1715	C=O stretch	Carboxylic acid
1600, 1495, 1450	C=C stretch	Aromatic ring
1220	C-O stretch	Carboxylic acid/Alcohol
740, 700	C-H bend (out-of-plane)	Monosubstituted benzene

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
166	-	[M]+ (Molecular Ion)
149	-	[M-OH]+
121	-	[M-COOH]+
103	-	[C ₈ H ₇] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
77	-	[C ₆ H ₅] ⁺ (Phenyl ion)

Ionization method: Electron Ionization (EI)[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

• Sample Preparation: Dissolve 5-25 mg of (±)-3-Phenyllactic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5]



[6][7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]

- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents.[4]
- Data Acquisition:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
 - Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of solid (±)-3-Phenyllactic acid directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.[8]



- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of (±)-3-Phenyllactic acid with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[9]
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Obtain a background spectrum of the empty ATR crystal or the pure KBr pellet.
 - Place the sample (on the ATR crystal or the KBr pellet in a holder) in the IR beam.
 - Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[10]
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

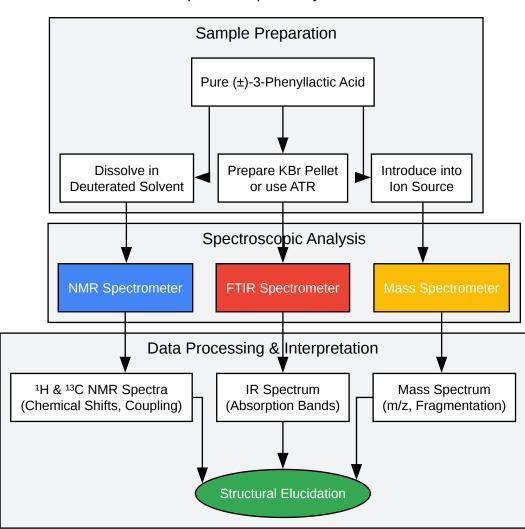
- Sample Introduction: The method of sample introduction depends on the ionization technique. For a relatively volatile solid like (±)-3-Phenyllactic acid, direct insertion or use with a gas chromatography (GC-MS) system is common.[11][12]
- Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion ([M]+). This high energy often leads to fragmentation of the molecular ion.[11][12]
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
 mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the
 ions based on their mass-to-charge ratio (m/z).[13][14]
- Detection: A detector records the abundance of each ion at a specific m/z value.



 Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% (the base peak).[15]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like (±)-3-Phenyllactic acid.



General Spectroscopic Analysis Workflow

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General workflow for spectroscopic analysis.



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- To cite this document: BenchChem. [Spectroscopic Data of (±)-3-Phenyllactic Acid: A
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